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Compound of Interest

Compound Name: Vidofludimus

Cat. No.: B1631139 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity and selectivity profile of

Vidofludimus (IMU-838), a novel immunomodulatory drug, with its main alternative,

Teriflunomide. The information presented is supported by available experimental data to aid in

research and development decisions.

Vidofludimus is a next-generation, orally available small molecule drug candidate with a dual

mechanism of action: it is a potent inhibitor of dihydroorotate dehydrogenase (DHODH) and an

activator of the nuclear receptor related 1 (Nurr1).[1][2] Its primary therapeutic effect in

autoimmune diseases is attributed to the selective inhibition of DHODH, a key enzyme in the

de novo pyrimidine synthesis pathway.[3][4] This pathway is crucial for the proliferation of

activated lymphocytes, making it a key target for immunomodulation.[3][4]

Comparative Selectivity Profile: Vidofludimus vs.
Teriflunomide
A key differentiator of Vidofludimus is its high selectivity for its intended targets, which is

reported to result in a more favorable safety profile compared to the first-generation DHODH

inhibitor, Teriflunomide.[5][6]

Primary Target: Dihydroorotate Dehydrogenase
(DHODH)
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Vidofludimus demonstrates potent inhibition of human DHODH. Preclinical studies have

shown it to be approximately 2.6 times more potent than Teriflunomide in inhibiting this

enzyme.[6][7]

Compound Target
IC50 (Human
DHODH)

Reference

Vidofludimus DHODH ~134-160 nM [1][2]

Teriflunomide DHODH ~420 nM (~1.25 µM) [2]

Secondary Target: Nuclear Receptor Related 1 (Nurr1)
A unique characteristic of Vidofludimus is its activity as an agonist of Nurr1, a transcription

factor with neuroprotective and anti-inflammatory properties.[8] This activity is not shared by

other DHODH inhibitors, including Teriflunomide.[4]

Compound Target EC50 Reference

Vidofludimus Nurr1 ~0.4 µM [4][8]

Teriflunomide Nurr1 No activity reported [4]

Cross-Reactivity and Off-Target Profile
The improved safety profile of Vidofludimus is attributed to its high selectivity and lack of

significant off-target effects, particularly on kinases, which are often associated with adverse

effects of other immunomodulators.[5][9]

Kinase Selectivity
While specific quantitative data from a broad kinase panel for Vidofludimus is proprietary, it

has been reported that Vidofludimus was tested against a panel of over 100 protein kinases

and showed no significant off-target effects.[5] In contrast, Teriflunomide has been reported to

inhibit tyrosine kinase activity, although at concentrations much higher than those required for

DHODH inhibition.[10]
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Compound Off-Target Profile Supporting Evidence

Vidofludimus

Highly selective with no

reported off-target kinase

effects.

Tested against a panel of over

100 kinases with no significant

inhibition noted (data on file by

Immunic, Inc.).[5]

Teriflunomide

Known to inhibit tyrosine

kinases at higher

concentrations. Also inhibits

CYP2C19 with an IC50 of 49

µM.

Inhibition of tyrosine kinase

activity has been reported in

vitro and in vivo.[10]

Nuclear Receptor Selectivity
Vidofludimus has been shown to be selective for Nurr1 over other related nuclear receptors.

Nuclear Receptor Vidofludimus EC50 Reference

Nurr1 (NR4A2) ~0.4 µM [4][8]

Nur77 (NR4A1) ~3.1 µM [4][8]

NOR1 (NR4A3) ~2.9 µM [4][8]

PPARγ
Weak agonism (EC50 > 10

µM)
[4]

Signaling Pathways and Experimental Workflows
Pyrimidine de novo Synthesis Pathway
The primary mechanism of action for both Vidofludimus and Teriflunomide is the inhibition of

DHODH, which blocks the de novo synthesis of pyrimidines, essential for the proliferation of

activated T and B lymphocytes.
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Caption: Inhibition of DHODH by Vidofludimus and Teriflunomide.

Nurr1 Signaling Pathway
Vidofludimus uniquely activates the Nurr1 signaling pathway, which is associated with

neuroprotective and anti-inflammatory effects.

Vidofludimus

Nurr1
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(in nucleus)
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Target Gene
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Caption: Vidofludimus-mediated activation of the Nurr1 signaling pathway.

Experimental Workflow: DHODH Inhibition Assay
A common method to determine the inhibitory activity of compounds against DHODH is a

spectrophotometric assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. tga.gov.au [tga.gov.au]

2. marketscreener.com [marketscreener.com]

3. taiwannews.com.tw [taiwannews.com.tw]

4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1631139?utm_src=pdf-body-img
https://www.benchchem.com/product/b1631139?utm_src=pdf-body
https://www.benchchem.com/product/b1631139?utm_src=pdf-body-img
https://www.benchchem.com/product/b1631139?utm_src=pdf-custom-synthesis
https://www.tga.gov.au/sites/default/files/auspar-teriflunomide-130521-cer.pdf
https://www.marketscreener.com/news/ad-hoc-announcement-pursuant-to-art-53-lr-rochea-s-fenebrutinib-shows-unprecedented-positive-pha-ce7d5fdbde8ff724
https://www.taiwannews.com.tw/news/6240196
https://www.europeanpharmaceuticalreview.com/news/267823/roches-fenebrutinib-best-in-disease-potential-multiple-sclerosis/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1631139?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. uk.investing.com [uk.investing.com]

6. jddtonline.info [jddtonline.info]

7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

8. Teriflunomide - PMC [pmc.ncbi.nlm.nih.gov]

9. Teriflunomide in the treatment of multiple sclerosis: current evidence and future prospects
- PMC [pmc.ncbi.nlm.nih.gov]

10. An update of teriflunomide for treatment of multiple sclerosis - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Vidofludimus: A Comparative Analysis of its Cross-
Reactivity and Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1631139#cross-reactivity-and-selectivity-profile-of-
vidofludimus]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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